molecular formula C12H10OS B084213 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- CAS No. 10243-18-2

5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-

Cat. No. B084213
CAS RN: 10243-18-2
M. Wt: 202.27 g/mol
InChI Key: GYGNPOUNLUDESE-UHFFFAOYSA-N
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Description

5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as naphthothiophenes, which are known for their diverse chemical properties and biological activities.

Mechanism Of Action

The mechanism of action of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- varies depending on its application. In the case of metal ion detection, the compound binds to the metal ion through its sulfur atom, forming a stable complex. This complex can then be detected using various spectroscopic techniques.
In the case of PDT, the compound is activated by light, leading to the production of reactive oxygen species that can damage cancer cells. This damage can lead to cell death and the destruction of the tumor.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- vary depending on its application. In the case of metal ion detection, the compound does not have any significant effects on biological systems.
In the case of PDT, the compound can have both positive and negative effects on biological systems. The production of reactive oxygen species can lead to the destruction of cancer cells, but can also cause damage to healthy cells in the surrounding tissue. Therefore, careful dosing and targeting are necessary to minimize the negative effects of PDT.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- is its high selectivity for certain metal ions, which makes it an excellent probe for metal ion detection. Additionally, its excellent PDT properties make it a promising candidate for the treatment of various types of cancer.
One of the limitations of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity to healthy cells in the surrounding tissue during PDT requires careful dosing and targeting.

Future Directions

There are several future directions for the research on 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-. One direction is the development of more efficient and selective metal ion probes based on this compound. Another direction is the optimization of PDT protocols using this compound to improve its efficacy and reduce its potential toxicity to healthy cells. Additionally, the development of new applications for this compound in other fields such as materials science and catalysis is also an area of interest for future research.

Synthesis Methods

The synthesis of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- involves the reaction of 2-methyl-3,4-dihydronaphthalen-1(2H)-one with sulfur in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions such as copper, zinc, and mercury, and can be used for the detection and quantification of these ions in biological and environmental samples.
Another area of research is the use of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- has been shown to have excellent PDT properties and can be used for the treatment of various types of cancer.

properties

CAS RN

10243-18-2

Product Name

5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

3-methyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-one

InChI

InChI=1S/C12H10OS/c1-7-8-5-6-10(13)9-3-2-4-11(14-7)12(8)9/h2-4H,5-6H2,1H3

InChI Key

GYGNPOUNLUDESE-UHFFFAOYSA-N

SMILES

CC1=C2CCC(=O)C3=C2C(=CC=C3)S1

Canonical SMILES

CC1=C2CCC(=O)C3=C2C(=CC=C3)S1

synonyms

3,4-Dihydro-2-methyl-5H-naphtho[1,8-bc]thiophen-5-one

Origin of Product

United States

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